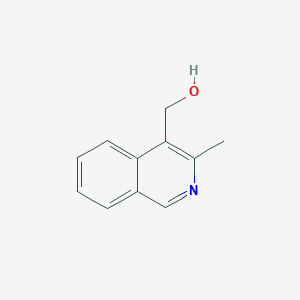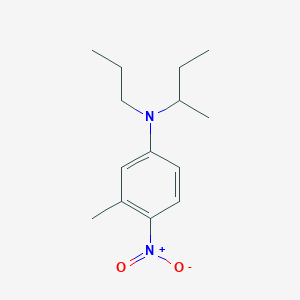
3-Ethyl-3-phenylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-phenylpiperazin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-phenylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, leading to the formation of the piperazine ring. Another method includes the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The cyclization of 1,2-diamine derivatives with sulfonium salts is particularly attractive for industrial applications due to its high yield and operational simplicity .
化学反応の分析
Types of Reactions
3-Ethyl-3-phenylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives .
科学的研究の応用
3-Ethyl-3-phenylpiperazin-2-one has several scientific research applications:
作用機序
The mechanism of action of 3-ethyl-3-phenylpiperazin-2-one and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells through the oxidative stress-mediated intrinsic mitochondrial pathway . This involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase enzymes, leading to programmed cell death.
類似化合物との比較
Similar Compounds
- 3-Methyl-3-phenylpiperazin-2-one
- 3-Propyl-3-phenylpiperazin-2-one
- 3-Butyl-3-phenylpiperazin-2-one
Uniqueness
3-Ethyl-3-phenylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
3-ethyl-3-phenylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-12(10-6-4-3-5-7-10)11(15)13-8-9-14-12/h3-7,14H,2,8-9H2,1H3,(H,13,15) |
InChIキー |
OGNQRFDOLUWOEC-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NCCN1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 5-amino-3-[2-(2,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B13876778.png)
![2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid](/img/structure/B13876785.png)






![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876840.png)


![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)
